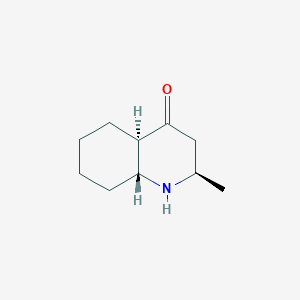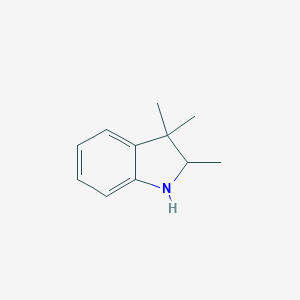![molecular formula C13H12O2 B099510 2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene CAS No. 16863-61-9](/img/structure/B99510.png)
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene, also known as HDAS, is a spirocyclic compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields of scientific research. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Regioselective Synthesis : This compound can be used in the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes, as demonstrated by Alonso et al. (2005). These structures are present in a variety of natural products (Alonso, Dacunha, Meléndez, & Yus, 2005).
Cyclopentenone Derivatives Synthesis : Yin, Wu, and Wu (2002) showed that this compound and its analogues can be converted into cyclopentenone derived oxabicyclic compounds, useful in synthesizing the natural product chrycorin (Yin, Wu, & Wu, 2002).
Electrolytic Ethoxylation : In a study by Markushina and Shulyakovskaya (1970), the compound was used in the electrolytic ethoxylation of γ-furylalkanols, leading to various derivatives of 2-ethoxy-1,6-dioxaspiro[4.4]-3-nonene (Markushina & Shulyakovskaya, 1970).
Allenol Ether Synthesis : Kocieňski and Whitby (1991) utilized this compound in the synthesis of allenol ether intermediates, leading to 1,7-dioxaspiro[5.5]undec-4-enes and 1,6-dioxaspiro[4.5]dec-3-enes (Kocieňski & Whitby, 1991).
Biological and Natural Product Studies
- Identification in Natural Products : Nakamura et al. (1998) identified stereoisomers of this compound in Artemisia lactiflora, demonstrating its role as an inhibitor of superoxide generation in differentiated HL-60 cells (Nakamura, Ohto, Murakami, Jiwajinda, & Ohigashi, 1998).
Eigenschaften
CAS-Nummer |
16863-61-9 |
|---|---|
Produktname |
2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene |
Molekularformel |
C13H12O2 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
2-hexa-2,4-diynylidene-1,6-dioxaspiro[4.4]non-3-ene |
InChI |
InChI=1S/C13H12O2/c1-2-3-4-5-7-12-8-10-13(15-12)9-6-11-14-13/h7-8,10H,6,9,11H2,1H3 |
InChI-Schlüssel |
WTRXKCNFPMTAJV-UHFFFAOYSA-N |
SMILES |
CC#CC#CC=C1C=CC2(O1)CCCO2 |
Kanonische SMILES |
CC#CC#CC=C1C=CC2(O1)CCCO2 |
Andere CAS-Nummern |
16863-61-9 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





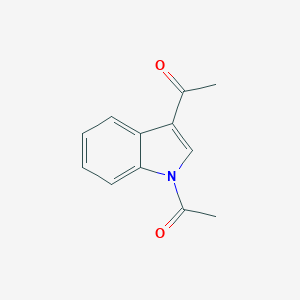
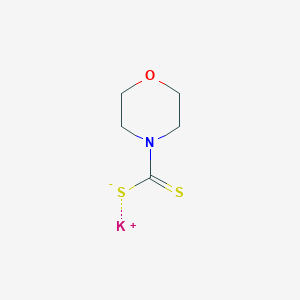
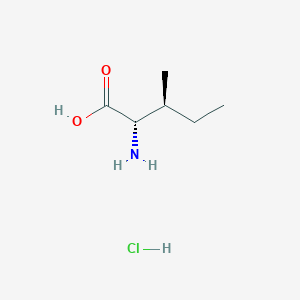
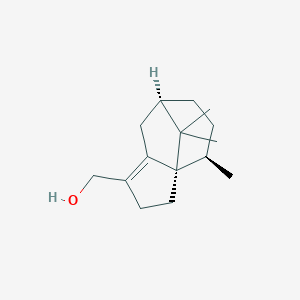
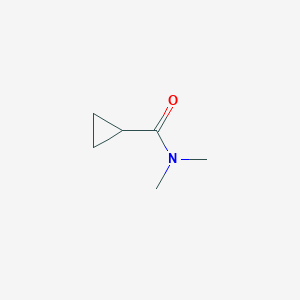
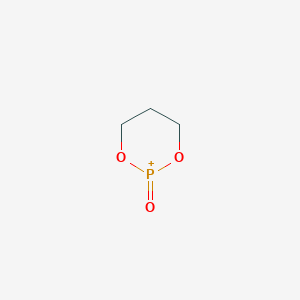
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-chloro-N-(2-chloroethyl)-](/img/structure/B99439.png)
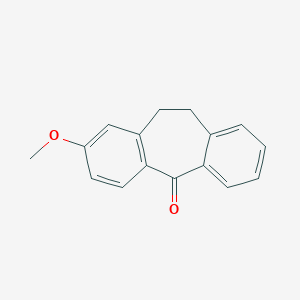
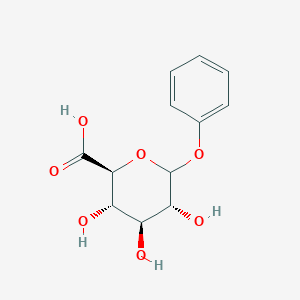
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(3-nitrophenyl)methylene]-](/img/structure/B99448.png)
